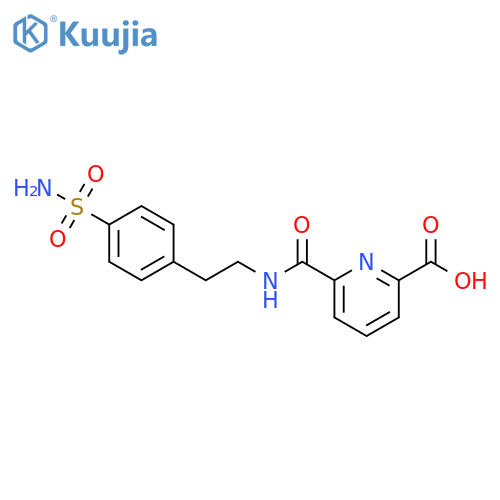Cas no 237406-38-1 (6-{2-(4-sulfamoylphenyl)ethylcarbamoyl}pyridine-2-carboxylic acid)

237406-38-1 structure
商品名:6-{2-(4-sulfamoylphenyl)ethylcarbamoyl}pyridine-2-carboxylic acid
6-{2-(4-sulfamoylphenyl)ethylcarbamoyl}pyridine-2-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- Z830254578
- 237406-38-1
- BDBM50079051
- 6-{[2-(4-sulfamoylphenyl)ethyl]carbamoyl}pyridine-2-carboxylic acid
- EN300-26868763
- CHEMBL88860
- 4-[2-(6-Carboxy-2-pyridylcarbonylamino)ethyl]benzenesulfonamide
- 6-[2-(4-Sulfamoyl-phenyl)-ethylcarbamoyl]-pyridine-2-carboxylic acid
- 6-[[[2-[4-(Aminosulfonyl)phenyl]ethyl]amino]carbonyl]-2-pyridinecarboxylic acid
- 6-{2-(4-sulfamoylphenyl)ethylcarbamoyl}pyridine-2-carboxylic acid
-
- インチ: 1S/C15H15N3O5S/c16-24(22,23)11-6-4-10(5-7-11)8-9-17-14(19)12-2-1-3-13(18-12)15(20)21/h1-7H,8-9H2,(H,17,19)(H,20,21)(H2,16,22,23)
- InChIKey: NZRRGHGVIJAYDH-UHFFFAOYSA-N
- ほほえんだ: C1(C(O)=O)=NC(C(NCCC2=CC=C(S(N)(=O)=O)C=C2)=O)=CC=C1
計算された属性
- せいみつぶんしりょう: 349.07324176g/mol
- どういたいしつりょう: 349.07324176g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 7
- 重原子数: 24
- 回転可能化学結合数: 6
- 複雑さ: 552
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 148Ų
じっけんとくせい
- 密度みつど: 1.445±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- 酸性度係数(pKa): 3.37±0.10(Predicted)
6-{2-(4-sulfamoylphenyl)ethylcarbamoyl}pyridine-2-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| 1PlusChem | 1P02AEC8-50mg |
6-{[2-(4-sulfamoylphenyl)ethyl]carbamoyl}pyridine-2-carboxylic acid |
237406-38-1 | 90% | 50mg |
$936.00 | 2023-12-18 | |
| 1PlusChem | 1P02AEC8-250mg |
6-{[2-(4-sulfamoylphenyl)ethyl]carbamoyl}pyridine-2-carboxylic acid |
237406-38-1 | 90% | 250mg |
$1019.00 | 2023-12-18 | |
| Enamine | EN300-26868763-10.0g |
6-{[2-(4-sulfamoylphenyl)ethyl]carbamoyl}pyridine-2-carboxylic acid |
237406-38-1 | 95.0% | 10.0g |
$3622.0 | 2025-03-20 | |
| Enamine | EN300-26868763-1.0g |
6-{[2-(4-sulfamoylphenyl)ethyl]carbamoyl}pyridine-2-carboxylic acid |
237406-38-1 | 95.0% | 1.0g |
$842.0 | 2025-03-20 | |
| Enamine | EN300-26868763-0.25g |
6-{[2-(4-sulfamoylphenyl)ethyl]carbamoyl}pyridine-2-carboxylic acid |
237406-38-1 | 95.0% | 0.25g |
$774.0 | 2025-03-20 | |
| Enamine | EN300-26868763-1g |
6-{[2-(4-sulfamoylphenyl)ethyl]carbamoyl}pyridine-2-carboxylic acid |
237406-38-1 | 90% | 1g |
$842.0 | 2023-09-11 | |
| Enamine | EN300-26868763-10g |
6-{[2-(4-sulfamoylphenyl)ethyl]carbamoyl}pyridine-2-carboxylic acid |
237406-38-1 | 90% | 10g |
$3622.0 | 2023-09-11 | |
| 1PlusChem | 1P02AEC8-1g |
6-{[2-(4-sulfamoylphenyl)ethyl]carbamoyl}pyridine-2-carboxylic acid |
237406-38-1 | 90% | 1g |
$1103.00 | 2023-12-18 | |
| 1PlusChem | 1P02AEC8-5g |
6-{[2-(4-sulfamoylphenyl)ethyl]carbamoyl}pyridine-2-carboxylic acid |
237406-38-1 | 90% | 5g |
$3082.00 | 2023-12-18 | |
| 1PlusChem | 1P02AEC8-100mg |
6-{[2-(4-sulfamoylphenyl)ethyl]carbamoyl}pyridine-2-carboxylic acid |
237406-38-1 | 90% | 100mg |
$978.00 | 2023-12-18 |
6-{2-(4-sulfamoylphenyl)ethylcarbamoyl}pyridine-2-carboxylic acid 関連文献
-
Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100
-
Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404
-
W. Avansi,C. L. P. Oliveira,C. Ribeiro,E. R. Leite,V. R. Mastelaro CrystEngComm, 2016,18, 7636-7641
-
Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786
237406-38-1 (6-{2-(4-sulfamoylphenyl)ethylcarbamoyl}pyridine-2-carboxylic acid) 関連製品
- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)
- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)
- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)
- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)
- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)
- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)
- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)
- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)
- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)
- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)
推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
